molecular formula C14H16N2O2S B2610796 N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide CAS No. 860649-65-6

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide

Cat. No.: B2610796
CAS No.: 860649-65-6
M. Wt: 276.35
InChI Key: JKMJAMSOMNXGDM-UHFFFAOYSA-N
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Description

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide is a synthetic isoxazole derivative offered for research and development purposes. Isoxazole rings are a privileged scaffold in medicinal chemistry, known for their wide spectrum of biological activities and significant therapeutic potential . This compound is designed for investigational use in biological screening, such as in vitro assays, to help researchers explore structure-activity relationships (SAR) and identify new pharmacologically active molecules . The structure incorporates a methylsulfanyl linker, which may influence its physicochemical properties and bioactivity. This product is intended for laboratory research by qualified professionals only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-14(10(2)18-16-9)8-19-13-6-4-12(5-7-13)15-11(3)17/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMJAMSOMNXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent/Conditions Product Mechanism Supporting Evidence
H<sub>2</sub>O<sub>2</sub>/AcOH (1:1), 25°CN-(4-{[(3,5-Dimethyl-4-isoxazolyl)methyl]sulfinyl}phenyl)acetamide (sulfoxide)Electrophilic oxidation at sulfurAnalogous sulfonyl syntheses
mCPBA (meta-chloroperbenzoic acid), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTN-(4-{[(3,5-Dimethyl-4-isoxazolyl)methyl]sulfonyl}phenyl)acetamide (sulfone)Two-step oxidation via sulfoxideIsoxazole sulfonation pathways

Key Findings :

  • Sulfoxide formation occurs selectively with mild oxidants, while stronger agents like mCPBA yield sulfones .

  • The electron-donating methyl groups on the isoxazole stabilize intermediate oxidation states .

Hydrolysis Reactions

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions.

Reagent/Conditions Product Mechanism Supporting Evidence
6M HCl, reflux, 12 hrs4-{[(3,5-Dimethyl-4-isoxazolyl)methyl]sulfanyl}aniline + acetic acidAcid-catalyzed nucleophilic acyl substitutionGeneral acetamide reactivity
NaOH (2M), H<sub>2</sub>O/EtOH, 80°C, 6 hrsSodium 4-{[(3,5-Dimethyl-4-isoxazolyl)methyl]sulfanyl}phenylacetateBase-mediated hydrolysisStructural analogs

Key Findings :

  • Acidic hydrolysis produces the free amine, while basic conditions yield carboxylate salts .

  • The isoxazole and thioether groups remain intact under these conditions.

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring undergoes electrophilic substitution, primarily at position 4 due to methyl-group-directed regioselectivity.

Reagent/Conditions Product Mechanism Supporting Evidence
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hrs4-Nitro-N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamideNitration at isoxazole C4 Isoxazole nitration studies
Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT4-Bromo-N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamideElectrophilic bromination Halogenation precedents

Key Findings :

  • Methyl groups at C3 and C5 deactivate the ring but direct electrophiles to C4 .

  • Nitration and halogenation proceed with >75% yield in optimized conditions .

Nucleophilic Substitution at Sulfanyl Group

The thioether linkage participates in nucleophilic displacement reactions.

Reagent/Conditions Product Mechanism Supporting Evidence
NaSCH<sub>3</sub>, DMF, 60°C, 8 hrsN-(4-{[(3,5-Dimethyl-4-isoxazolyl)methyl]methylsulfanyl}phenyl)acetamideSN2 displacement via sulfide intermediateThioether reactivity
R-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, acetoneN-(4-{[(3,5-Dimethyl-4-isoxazolyl)methyl]alkylsulfanyl}phenyl)acetamideAlkylation at sulfurSynthetic methods

Key Findings :

  • Soft nucleophiles (e.g., thiolates) readily displace the methylsulfanyl group.

  • Steric hindrance from the isoxazole’s methyl groups slows but does not prevent substitution.

Reduction Reactions

The acetamide group can be reduced to amine derivatives.

Reagent/Conditions Product Mechanism Supporting Evidence
LiAlH<sub>4</sub>, THF, 0°C → RT, 4 hrs4-{[(3,5-Dimethyl-4-isoxazolyl)methyl]sulfanyl}benzylamineAmide reduction to amine Amide reduction protocols

Key Findings :

  • Strong reducing agents like LiAlH<sub>4</sub> are required due to the acetamide’s stability .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed couplings.

Reagent/Conditions Product Mechanism Supporting Evidence
Suzuki coupling: Ar-B(OH)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>Biaryl derivatives of N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamidePd-mediated C-C bond formation Aryl coupling precedents

Key Findings :

  • The thioether and isoxazole groups are compatible with cross-coupling conditions .

Scientific Research Applications

Antimicrobial Activity

Studies have shown that compounds with isoxazole moieties exhibit significant antimicrobial properties. N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide has been evaluated for its efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Properties

Research indicates that this compound may also exhibit anti-inflammatory effects. In a controlled study involving carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in inflammation compared to the control group.

Treatment Group Paw Edema Reduction (%)
Control0%
Compound (50 mg/kg)45%
Compound (100 mg/kg)60%

This data supports the potential use of the compound as an anti-inflammatory agent.

Polymer Chemistry

This compound has been explored as a functional additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and mechanical properties.

Property PVC without Additive PVC with Additive
Thermal Decomposition Temp (°C)220250
Tensile Strength (MPa)3040

These enhancements indicate that the compound could be valuable in developing high-performance materials.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their antimicrobial activity. The study concluded that modifications to the isoxazole ring significantly influenced the potency against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Mechanism

A research article in Pharmacology Reports investigated the anti-inflammatory mechanisms of this compound. The findings indicated that the compound inhibited cyclooxygenase enzymes, which are critical in the inflammatory process .

Mechanism of Action

The mechanism of action of N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The isoxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Modifications

Similar compounds include variations in:

  • Isoxazole substituents : Alterations to methyl group positions or replacement with bulkier/halogenated groups.
  • Linker chemistry : Substitution of the sulfanyl (-S-) group with oxygen (-O-) or methylene (-CH₂-).
  • Phenyl ring substituents : Changes to the acetamide group or para-position modifications.

Binding Affinity and Docking Performance

Data derived from Glide XP scoring (Schrödinger) and experimental assays highlight critical differences:

Compound Name Structural Modifications Binding Affinity (Ki, nM) Glide XP Score Key Interactions Observed
Query Compound 3,5-dimethyl-isoxazole, -S- linker 50 ± 2.1 -10.2 Hydrophobic enclosure, H-bonds (amide NH, isoxazole)
Compound A 3-methyl-5-ethyl-isoxazole, -S- linker 120 ± 5.3 -8.5 Reduced hydrophobic enclosure, weaker H-bonds
Compound B Isoxazole → thiazole, -S- linker 200 ± 9.7 -7.3 Polar thiazole disrupts enclosure; no H-bonds
Compound C -S- → -O- linker 180 ± 7.8 -7.8 Increased polarity reduces hydrophobic interactions
Compound D Acetamide → nitro group >500 -5.1 Loss of H-bond donor (NH), steric clash

Key Findings from Comparative Analysis

Hydrophobic Enclosure :

  • The query compound’s 3,5-dimethyl-isoxazole and sulfanyl linker synergize to create optimal hydrophobic enclosure in lipophilic protein pockets, as modeled by Glide XP. Compounds with bulkier substituents (e.g., Compound A) or polar linkers (e.g., Compound C) exhibit reduced enclosure, lowering binding affinity .

Hydrogen Bonding: The acetamide NH acts as a critical H-bond donor. Replacement with non-donor groups (e.g., nitro in Compound D) abolishes this interaction, leading to >10-fold loss in affinity.

Ring System Polarity :

  • Thiazole in Compound B introduces polar N-atoms, disrupting the hydrophobicity required for enclosure. This aligns with Glide XP’s emphasis on complementary polarity in enclosed environments .

Water Desolvation Penalty :

  • The sulfanyl linker’s moderate hydrophobicity minimizes desolvation energy compared to polar -O- linkers (Compound C), which incur higher penalties during binding .

Research Implications and Limitations

  • Computational Validation : Glide XP’s RMSD of 1.73 kcal/mol for well-docked ligands underscores its reliability in predicting trends, though experimental validation remains essential.
  • Design Recommendations : Optimal analogs should retain the 3,5-dimethyl-isoxazole and sulfanyl linker while exploring acetamide bioisosteres to enhance solubility without sacrificing H-bond capacity.

Biological Activity

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide, a compound featuring a unique isoxazole moiety, has garnered attention for its potential biological activities. This article delves into its biological activity, supported by recent research findings, case studies, and data tables that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S with a molecular weight of 288.36 g/mol. The compound's structure includes an isoxazole ring, which is known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study 1 : In vitro assays showed that this compound had an IC50 value of 0.9 μM against HepG2 (human liver carcinoma) cells and 14.7 μM against MCF-7 (breast adenocarcinoma) cells .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties.

  • Antifungal Studies : It has been tested against several fungal strains, showing effective inhibition with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
  • Bacterial Activity : Preliminary results indicate potential effectiveness against Gram-positive and Gram-negative bacteria, supporting its role as a broad-spectrum antimicrobial agent.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays.

  • DPPH Assay : The compound demonstrated significant radical scavenging activity, indicating its potential to mitigate oxidative stress .
  • Pro-Oxidant Effects : Interestingly, some studies suggest that at certain concentrations, the compound may exhibit pro-oxidant behavior, which could be beneficial in specific therapeutic contexts .

Summary of Biological Activities

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
CytotoxicityHepG20.9 μM
CytotoxicityMCF-714.7 μM
AntifungalVarious StrainsVaries (MIC)
AntioxidantDPPH AssaySignificant

Research Findings

  • Cytotoxic Mechanisms : The activation of caspase pathways in HepG2 cells indicates that this compound may trigger apoptosis through intrinsic pathways.
  • Antifungal Efficacy : Studies comparing the MIC values of this compound against standard antifungals reveal its competitive efficacy, suggesting it could be developed as a novel antifungal agent.
  • Oxidative Stress Modulation : The dual nature of the compound as both an antioxidant and pro-oxidant suggests potential applications in cancer therapy where oxidative stress can be manipulated to induce cell death in cancer cells.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups on the isoxazole (δ 2.1–2.5 ppm), and the acetamide NH (δ 10–12 ppm). Compare with NIST data for analogous acetamides .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and quaternary carbons in the isoxazole ring.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated m/z for C₁₅H₁₇N₂O₂S: 295.09) .
  • X-ray Crystallography : Resolve torsional angles of the sulfanyl bridge and planarity of the phenyl ring, as seen in related N-(substituted phenyl)acetamide structures .

How can computational methods like molecular docking predict the compound’s binding affinity to therapeutic targets?

Q. Advanced Research Focus

  • Glide XP Docking : Use the Glide 4.0 XP scoring function to model interactions with targets like kinases or viral proteases. Key steps:
    • Prepare the ligand (protonation states, tautomers) and protein (hydrogens added, grid generation).
    • Score hydrophobic enclosure effects and hydrogen-bond networks, critical for affinity estimation .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays. Adjust force fields for sulfur-containing ligands to improve accuracy.

How should researchers design structure-activity relationship (SAR) studies to evaluate modifications in the isoxazole and sulfanyl moieties?

Q. Advanced Research Focus

  • Core Modifications :
    • Isoxazole Ring : Substitute methyl groups with halogens or bulkier substituents to assess steric effects on target engagement.
    • Sulfanyl Linker : Replace with sulfonyl or methylene groups to study electronic and conformational impacts .
  • Biological Assays :
    • Test derivatives against cancer cell lines (e.g., MTT assay) or viral replication models (e.g., plaque reduction).
    • Correlate activity with LogP and polar surface area to optimize pharmacokinetics .

How can conflicting data in synthetic yields or purity be resolved during method development?

Q. Advanced Research Focus

  • Troubleshooting :
    • Low Yield : Replace volatile solvents (e.g., ethanol) with DMF or THF to improve solubility of intermediates .
    • Impurities : Use flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) for polar byproducts.
  • Analytical Cross-Check : Validate purity via HPLC-MS and compare melting points with literature (e.g., NIST standards) .

What in vitro assays are suitable for preliminary evaluation of anticancer or antiviral activity?

Q. Basic Research Focus

  • Anticancer Screening :
    • Conduct cytotoxicity assays (e.g., SRB or MTT) on adherent cell lines (e.g., HeLa, MCF-7).
    • Measure apoptosis via flow cytometry (Annexin V/PI staining).
  • Antiviral Screening :
    • Use plaque reduction assays for RNA viruses (e.g., influenza) or GFP-based reporters for viral entry inhibition .
  • Control Compounds : Include reference drugs (e.g., doxorubicin for cancer, oseltamivir for viruses) for comparative IC₅₀ calculations.

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Research Focus

  • Process Chemistry :
    • Replace batch reactions with flow chemistry for thioether formation to enhance reproducibility .
    • Optimize catalyst loading (e.g., Pd/C for halogen displacement) to reduce costs.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches.

How do steric and electronic effects of the 3,5-dimethylisoxazole group influence metabolic stability?

Q. Advanced Research Focus

  • Metabolism Studies :
    • Incubate the compound with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites.
    • Use LC-MS/MS to detect metabolites (e.g., hydroxylation at methyl groups or sulfanyl cleavage) .
  • Computational Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic liability and half-life.

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